1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride
Description
1-(Trideuteriomethyl)pyrazol-4-amine dihydrochloride is a deuterated pyrazole derivative characterized by a trideuteriomethyl (CD₃) group attached to the pyrazole ring’s nitrogen at position 1 and an amine group at position 4, stabilized as a dihydrochloride salt. Its applications span drug development, particularly in pharmacokinetic studies where deuterium labeling aids in tracing metabolic pathways .
Properties
IUPAC Name |
1-(trideuteriomethyl)pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H/i1D3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFHQCFTJGKPMD-GXXYEPOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves several synthetic routes. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which subsequently reacts with acids to form the desired compound . Industrial production methods follow similar steps but are optimized for higher efficiency and lower costs.
Chemical Reactions Analysis
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl, formyl, and carboxyl groups.
Reduction: The compound can be reduced to form simpler amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various substituted pyrazoles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 1-(Trideuteriomethyl)pyrazol-4-amine;dihydrochloride involves its interaction with molecular targets and pathways. The deuterium substitution enhances its stability and reduces the rate of metabolic degradation, leading to prolonged activity in biological systems . This compound can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Deuterated vs. Non-Deuterated Analogs: The incorporation of CD₃ in the target compound and its pyridyl-substituted analog (e.g., 1-(5-Fluoro-3-pyridyl)-3-methyl-N-(trideuteriomethyl)pyrazol-4-amine) enhances metabolic stability, making them valuable for drug development .
- Substituent Effects : Fluorinated groups (e.g., CF₃, CF₂H) improve lipophilicity and binding affinity, as seen in the 5-(trifluoromethyl) derivative , whereas aromatic substituents (e.g., 2-methylphenyl) modulate steric and electronic properties for agrochemical applications .
- Salt Forms : Dihydrochloride or hydrochloride salts improve aqueous solubility, critical for bioavailability in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
